N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions. The introduction of the fluorophenyl group can be accomplished via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring. The final step involves the coupling of the oxazolidinone intermediate with a benzamide derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxazolidinone ring can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzamide moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide
- N-((3-(4-bromophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide
- N-((3-(4-methylphenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide
Uniqueness
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity in biological systems. The fluorine atom’s electronegativity and small size allow for unique interactions that are not possible with other halogens or substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPCAJUSSTVLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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